Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate
Description
Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate is a substituted phenylacetic acid ester featuring a bromo, fluoro, and nitro group on the aromatic ring. This compound belongs to a class of halogenated nitroaromatic esters, which are often employed as intermediates in pharmaceutical and agrochemical synthesis due to their reactivity and ability to undergo further functionalization. The electron-withdrawing nitro and halogen substituents likely influence the compound’s electronic properties, solubility, and intermolecular interactions in crystalline states.
Properties
IUPAC Name |
ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO4/c1-2-17-10(14)4-6-3-9(13(15)16)8(12)5-7(6)11/h3,5H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQMUXFNGAHWPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1Br)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate typically involves the esterification of 2-(2-bromo-4-fluoro-5-nitrophenyl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Substitution Reactions: The bromo group in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The phenyl ring can undergo oxidation reactions to introduce additional functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Formation of compounds like 2-(2-azido-4-fluoro-5-nitrophenyl)acetate.
Reduction: Formation of Ethyl 2-(2-amino-4-fluoro-5-nitrophenyl)acetate.
Oxidation: Formation of carboxylic acids or quinones depending on the extent of oxidation.
Scientific Research Applications
Organic Synthesis
Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate serves as an important intermediate in organic synthesis. Its bromine atom can be substituted with various nucleophiles, allowing for the construction of more complex molecules. This property is particularly valuable in the pharmaceutical industry for developing new drugs.
Medicinal Chemistry
Research indicates that this compound exhibits significant biological activity, making it a candidate for drug development. Notably, its structural components allow for specific interactions with biological targets, which can lead to the design of novel therapeutic agents:
- Antimicrobial Activity : Studies have shown that this compound demonstrates antimicrobial properties against various bacterial strains.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3 µg/mL |
| Escherichia coli | 10 µg/mL |
| Enterococcus faecalis | 6 µg/mL |
| Pseudomonas aeruginosa | 15 µg/mL |
This data suggests potential applications in developing new antibiotics, particularly against resistant strains.
Cancer Research
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of cancer cell lines, indicating its potential as a scaffold for developing anticancer drugs.
Case Study: Anticancer Activity
A study conducted on human colorectal cancer cells (Caco-2) revealed that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential use as an anticancer agent.
Biological Mechanisms
The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary findings suggest that it may act by inhibiting specific enzymes or receptors involved in cellular signaling pathways related to growth and proliferation.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromo and fluoro groups can enhance binding affinity to biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate with analogous esters and heterocyclic derivatives, focusing on substituent effects, crystallographic behavior, and synthetic applications.
Substituent Effects on Reactivity and Stability
- Nitro and Halogen Groups : The nitro group enhances electrophilicity, facilitating nucleophilic aromatic substitution (e.g., in pharmaceutical intermediates like the dronedarone precursor in ). Bromo and fluoro substituents increase lipophilicity and may stabilize π-π stacking interactions in crystal lattices, as seen in brominated benzofuran derivatives ().
- Hydroxy vs. Halogen Substituents : Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate () forms intermolecular O–H⋯O hydrogen bonds, stabilizing its crystal structure. In contrast, bromo/fluoro substituents in the target compound may prioritize halogen bonding or weak C–H⋯π interactions, as observed in brominated benzofurans ().
Crystallographic and Packing Behavior
- Aromatic Interactions : The brominated benzofuran derivative in exhibits π-π stacking (center-to-center distance: 3.814 Å) and weak C–H⋯O hydrogen bonds. The target compound’s nitro group could similarly participate in C–H⋯O interactions, while bromo/fluoro groups might reduce steric hindrance compared to bulkier substituents (e.g., sulfinyl groups in ).
- Hydrogen Bonding: Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate relies on O–H⋯O hydrogen bonds for crystal stability ().
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Crystallography : Brominated aromatic esters (e.g., ) show that halogen substituents enhance molecular rigidity through π-π interactions, which could improve the target compound’s stability in solid-state formulations.
- Reactivity : The nitro group’s electron-withdrawing effect may accelerate nucleophilic substitution at the ortho-bromo position, a pathway less feasible in hydroxylated analogs ().
Biological Activity
Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Bromine (Br) and fluorine (F) substituents, which enhance its reactivity.
- A nitro group (NO2) that can undergo bioreduction, contributing to its biological activity.
The molecular formula for this compound is , with a molecular weight of approximately 303.1 g/mol.
Synthesis
This compound can be synthesized through a multi-step process involving the reaction of appropriate bromo and nitro derivatives with ethyl acetate under basic conditions. The synthesis typically involves:
- Preparation of the bromo and nitro derivatives .
- Nucleophilic substitution to form the ester.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to induce cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- HeLa (cervical cancer)
In vitro tests indicated that the compound exhibits a concentration-dependent inhibition of cell viability, with IC50 values comparable to established chemotherapeutic agents such as cisplatin .
The biological activity is primarily attributed to:
- The formation of reactive intermediates through nitro group bioreduction, leading to interactions with cellular components.
- Inhibition of specific enzymes related to metabolic pathways, potentially affecting apoptosis and cell cycle regulation .
Case Studies
-
Study on Cytotoxicity : A study conducted on various cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The results indicated an increase in the sub-G1 population in flow cytometry analysis, suggesting apoptosis induction .
Cell Line IC50 Value (µM) Mechanism MCF-7 12.5 Apoptosis induction HCT-116 15.0 Cell cycle arrest HeLa 10.0 Reactive intermediates - Molecular Docking Studies : Molecular docking studies revealed that the compound interacts favorably with targets involved in cancer progression, indicating its potential as a lead compound for drug development .
Research Findings Summary
Recent research has established several key findings regarding this compound:
- It possesses significant anticancer activity with mechanisms involving apoptosis and cell cycle modulation.
- The compound's structural features contribute to its reactivity and biological effects.
Q & A
Q. What are the standard synthetic routes for Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via esterification of the corresponding carboxylic acid (2-(2-bromo-4-fluoro-5-nitrophenyl)acetic acid) using thionyl chloride (SOCl₂) in benzene under reflux. Key steps include:
Activation of the acid with SOCl₂ to form the acyl chloride intermediate.
Reaction with ethanol to yield the ester.
Optimization involves varying reaction time (4–8 hours), temperature (60–80°C), and catalytic additives (e.g., DMF, 0.1–0.5% v/v) to maximize yield. Factorial design experiments are recommended to assess interactions between variables .
Q. Table 1: Synthesis Optimization Parameters
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| SOCl₂ | Benzene | 70 | 6 | 85 |
| SOCl₂ + DMF | Toluene | 80 | 4 | 92 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 7.5–8.5 ppm) and ester methyl groups (δ 1.2–1.4 ppm). ¹⁹F NMR detects the fluorine substituent (δ -110 to -120 ppm).
- IR Spectroscopy : Confirms the ester carbonyl stretch (~1740 cm⁻¹) and nitro group (~1520 cm⁻¹).
- X-ray Crystallography : SHELXL refines crystal structures, resolving anisotropic displacement parameters and hydrogen bonding networks .
Q. What are the key stability considerations for storing and handling this compound?
- Methodological Answer : Store at 0–6°C in amber vials under inert gas (N₂/Ar) due to sensitivity of the nitro and ester groups to hydrolysis and photodegradation. Use desiccants (e.g., silica gel) to mitigate moisture. Stability tests via TLC or HPLC are advised every 3 months .
Advanced Research Questions
Q. How can crystallographic data be refined using SHELXL to resolve ambiguities in the molecular structure?
- Methodological Answer :
- Anisotropic Refinement : Assign anisotropic displacement parameters (ADPs) to non-hydrogen atoms to model thermal motion.
- Twinning Detection : Use SHELXL’s
TWINcommand to identify and model twinned crystals. - Hydrogen Bonding : Analyze
PLATONoutputs to validate intermolecular interactions. Compare final R1 values (<5%) and electron density maps (e.g., residual peaks <0.3 eÅ⁻³) .
Q. What strategies address contradictions in spectroscopic data during structural analysis?
- Methodological Answer :
- Cross-Validation : Combine 2D NMR (HSQC, HMBC) to resolve overlapping signals.
- Computational Modeling : Use DFT (B3LYP/6-311+G(d,p)) to simulate NMR/IR spectra and compare with experimental data.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragments, resolving ambiguities in nitro/bromo substitution .
Q. How to design experiments to study the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?
- Methodological Answer :
- Leaving Group Screening : Compare reactivity of Br (activated by nitro/fluoro groups) vs. NO₂ under basic conditions (e.g., K₂CO₃/DMF).
- Kinetic Monitoring : Use HPLC to track substituent displacement rates with nucleophiles (e.g., amines, thiols).
- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) vs. nonpolar solvents to optimize SNAr efficiency .
Q. What computational approaches predict the compound’s biological activity for drug discovery?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases, GPCRs). Focus on halogen bonding between Br/F and active-site residues.
- ADMET Profiling : Apply QSAR models (e.g., SwissADME) to predict permeability, metabolic stability, and toxicity.
- Dynamic Simulations : Run MD simulations (NAMD/GROMACS) to assess binding stability over 100 ns trajectories .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
